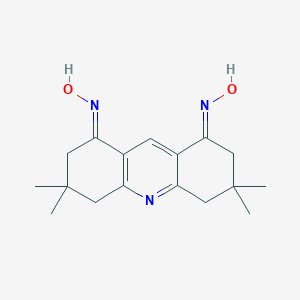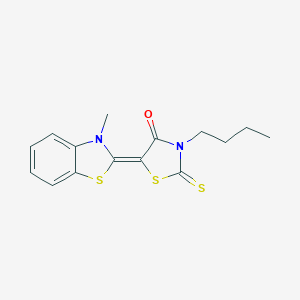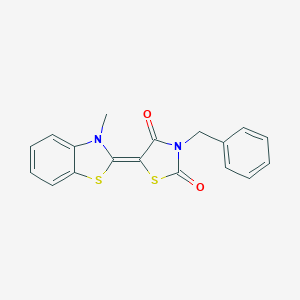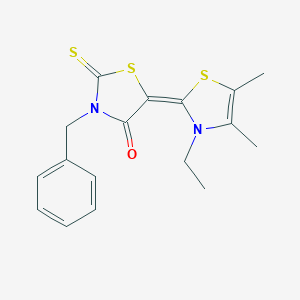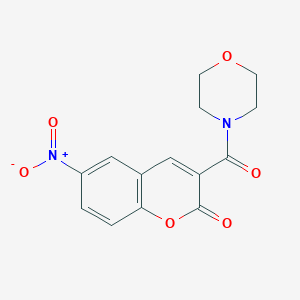
6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is a chemical compound that belongs to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of the morpholinecarbonyl and nitro groups in this compound adds to its chemical versatility and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-morpholinecarbonyl chloride and 6-nitrocoumarin.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction temperature is maintained at a specific range to ensure optimal yield.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction may also involve the use of reagents like sodium hydride or potassium carbonate to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(4-Morpholinecarbonyl)-6-aminocoumarin.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 3-(4-Morpholinecarbonyl)-6-aminocoumarin and other substituted coumarins.
Aplicaciones Científicas De Investigación
6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to the coumarin moiety, which exhibits fluorescence properties.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Morpholinecarbonyl)-7-nitrocoumarin: Similar in structure but with the nitro group at a different position.
3-(4-Morpholinecarbonyl)-6-aminocoumarin: A reduced form of the compound with an amino group instead of a nitro group.
3-(4-Morpholinecarbonyl)-6-methoxycoumarin: A derivative with a methoxy group instead of a nitro group.
Uniqueness
6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is unique due to the specific positioning of the morpholinecarbonyl and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
20862-57-1 |
|---|---|
Fórmula molecular |
C14H12N2O6 |
Peso molecular |
304.25g/mol |
Nombre IUPAC |
3-(morpholine-4-carbonyl)-6-nitrochromen-2-one |
InChI |
InChI=1S/C14H12N2O6/c17-13(15-3-5-21-6-4-15)11-8-9-7-10(16(19)20)1-2-12(9)22-14(11)18/h1-2,7-8H,3-6H2 |
Clave InChI |
CFIQVWWGTNUOJB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
SMILES canónico |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


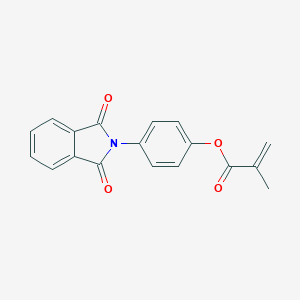
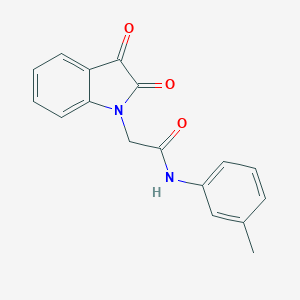

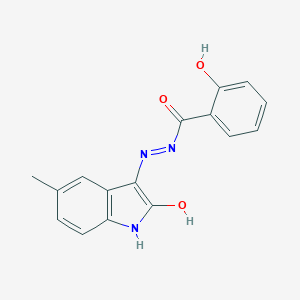
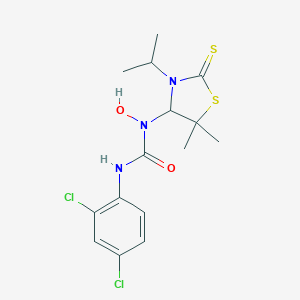
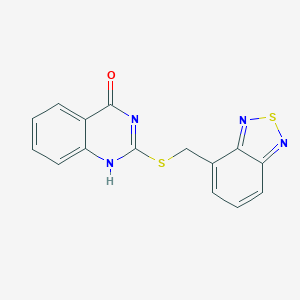
![(5E)-2-(2-chloroanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B412268.png)
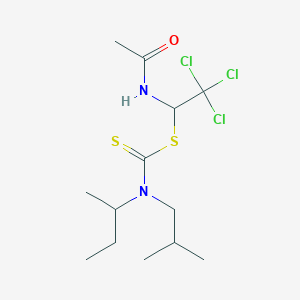
![N-[2,2,2-Trichloro-1-(p-tolylthio)ethyl]-4-methylbenzamide](/img/structure/B412270.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B412271.png)
